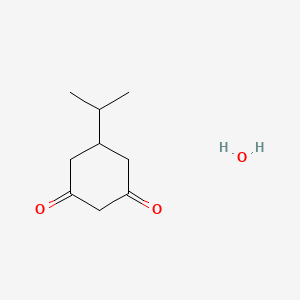

5-Isopropylcyclohexane-1,3-dione hydrate

Description

Contextual Significance within Organic Synthesis and Chemical Biology

5-Isopropylcyclohexane-1,3-dione hydrate (B1144303) is a significant compound in organic synthesis due to its utility as a versatile building block. chemimpex.com Its parent structure, cyclohexane-1,3-dione, is a foundational component for synthesizing a variety of biologically important molecules, known for applications such as herbicidal and anti-inflammatory agents. google.comresearchgate.net The presence of the isopropyl group at the 5-position provides specific steric and electronic properties that chemists can exploit to create complex molecular structures with greater precision. chemimpex.com

The reactivity of the diketone functionality allows it to participate in a range of chemical reactions, including Michael additions and other nucleophilic reactions, making it a valuable intermediate. chemimpex.com This reactivity is harnessed in the synthesis of diverse compounds, from pharmaceuticals, particularly those targeting metabolic disorders, to agrochemicals. chemimpex.com Furthermore, its applications extend to the flavor and fragrance industry, where it is explored for creating unique aromatic profiles. chemimpex.com In chemical biology, derivatives of cyclic 1,3-diones are used to create novel heterocyclic compounds, such as 1,2,4-triazine (B1199460) derivatives, which have been studied for their potential as anti-proliferative agents and kinase inhibitors. nih.gov

Historical Perspectives on Cyclic 1,3-Diketone Research

Cyclic 1,3-diketones are a cornerstone of organic chemistry, valued for their high reactivity and wide availability. researchgate.net Historically, research has focused on common, unsubstituted cyclic β-diketones like 1,3-cyclohexanedione (B196179) and its 5,5-dimethyl derivative, dimedone. researchgate.net These compounds have long served as precursors for the synthesis of various bicyclic and polycyclic condensed heterocycles. researchgate.net

The synthesis of 1,3-dicarbonyl compounds is a fundamental topic in organic chemistry, with classic methods like the Claisen condensation being developed and refined over many decades. researchgate.netorganic-chemistry.org A multi-step synthesis for the non-hydrated form, 5-Isopropyl-1,3-cyclohexanedione (B91602), involving processes like aldol (B89426) condensation and Dieckmann-type annulation, was reported as early as 1950. chemdad.comchemicalbook.com The ongoing interest in these structures is driven by their ability to be transformed into a vast array of other compounds, making them indispensable tools for synthetic chemists. researchgate.netsemanticscholar.org

Scope and Research Objectives for 5-Isopropylcyclohexane-1,3-dione Hydrate Studies

Current research on this compound is primarily focused on its application as a synthetic intermediate. A key objective is to leverage this compound to produce complex molecules, such as pharmaceuticals and agrochemicals, in high yield and purity. studylib.net

Specific research goals include:

Synthesis of Bioactive Molecules: Utilizing the compound as a starting reagent for the synthesis of novel pharmaceuticals and carvotanacetone (B1241184) analogs. chemimpex.comscbt.com

Development of Heterocycles: Employing it in reactions with other molecules, such as α,β-unsaturated aldehydes, to create heterocyclic systems like 2H-pyrans. chemdad.comchemicalbook.com

Creation of Natural Products: Using it in the preparation of monocyclic terpenes. chemdad.comchemicalbook.com

Elucidation of Reaction Mechanisms: Studying its reactivity in various chemical transformations to develop new synthetic methodologies. chemimpex.com

The table below summarizes the key properties of the compound.

| Property | Value |

| Chemical Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| CAS Number | 207399-18-6 |

| Synonyms | 5-(Prop-2-yl)cyclohexane-1,3-dione hydrate, 1,3-Dioxo-5-isopropylcyclohexane hydrate |

Data sourced from multiple chemical databases. moldb.comchemicalbook.com

The following table details the primary research applications for this compound.

| Research Area | Application |

| Pharmaceutical Development | Intermediate in the synthesis of drugs for metabolic disorders. chemimpex.com |

| Organic Synthesis | Versatile building block for creating complex molecules and heterocycles. chemimpex.comchemdad.comchemicalbook.com |

| Agrochemicals | Precursor for the production of specialized agricultural chemicals. chemimpex.com |

| Flavor & Fragrance | Explored for use in formulating unique flavoring agents and scents. chemimpex.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-propan-2-ylcyclohexane-1,3-dione;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2.H2O/c1-6(2)7-3-8(10)5-9(11)4-7;/h6-7H,3-5H2,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJVWRORYGGPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CC(=O)C1.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207399-18-6 | |

| Record name | 1,3-Cyclohexanedione, 5-(1-methylethyl)-, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207399-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Strategic Approaches for 5 Isopropylcyclohexane 1,3 Dione

Classical Synthetic Routes to Cyclohexane-1,3-dione Core Structures

The cyclohexane-1,3-dione framework is a foundational component in the synthesis of numerous biologically active compounds. nih.gov Its preparation is a critical first step in the synthesis of more complex derivatives like 5-isopropylcyclohexane-1,3-dione.

Condensation Reactions with Keto-Esters and Solid-Phase Catalysis

A significant approach to forming the cyclohexane-1,3-dione core involves the intramolecular cyclization of δ-keto-esters. This transformation can be effectively promoted using solid-phase catalysts in a gaseous state reaction. In this method, a δ-keto ester is passed over a thermally stable solid material, such as active carbon, at elevated temperatures, typically ranging from 100°C to 500°C. google.com This process facilitates a cyclization-condensation reaction to yield the corresponding cyclohexane-1,3-dione derivative. The efficiency of this gas-phase cyclization is notable, with yields being quite high based on the amount of converted ester. google.com For instance, the cyclization of ethyl 5-oxo-4-methyl hexanoate (B1226103) over a solid catalyst yields 4-methylcyclohexane-1,3-dione (B3187178) with an efficiency of 94% based on the converted ester. google.com

| Starting Material | Catalyst | Temperature (°C) | Product | Efficiency (%) |

| Methyl 5-oxo-hexanoate | Active Carbon | 330-332 | Cyclohexane-1,3-dione | 93 |

| Ethyl 5-oxo-4-methyl hexanoate | Solid Material | 200-350 | 4-Methylcyclohexane-1,3-dione | 94 |

| Methyl 4-methyl-5-oxo-heptanoate | Active Carbon | Not Specified | 2,4-Dimethylcyclohexane-1,3-dione | 82.7 |

Isopropyl Group Introduction at the C-5 Position

The introduction of the isopropyl substituent at the C-5 position is a crucial step in the synthesis of the target molecule. Various synthetic strategies have been developed to achieve this specific substitution pattern.

Multistep Synthesis via Aldol (B89426) Condensation, Dieckmann-Type Annulation, Ester Hydrolysis, and Decarboxylation

A well-documented multistep synthesis for 5-isopropylcyclohexane-1,3-dione utilizes a sequence of classic organic reactions. studylib.netchemicalbook.com This pathway begins with an Aldol condensation, which sets the stage for the formation of the carbon skeleton. This is followed by a Dieckmann-type annulation, an intramolecular condensation of a diester that forms the cyclic β-keto ester core. studylib.net The subsequent steps involve the hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation to yield the final 5-isopropylcyclohexane-1,3-dione. studylib.netchemicalbook.com This synthetic route is valued for its use of fundamental, well-understood reactions to build the target molecule from simpler, inexpensive starting materials. studylib.net

Condensation of Isobutylideneacetone with Ethyl Malonate

Another effective method for the preparation of 5-isopropyl-1,3-cyclohexanedione (B91602) involves the condensation of isobutylideneacetone with ethyl malonate. chemicalbook.comchemdad.com This reaction is a variation of the Michael addition, where the enolate of diethyl malonate adds to the α,β-unsaturated ketone (isobutylideneacetone). The resulting intermediate then undergoes an intramolecular cyclization and subsequent hydrolysis and decarboxylation to form the desired 5-isopropylcyclohexane-1,3-dione. This method provides a direct route to introduce the isopropyl group at the desired position on the cyclohexane (B81311) ring.

Regioselective Michael-Claisen Processes for Cyclohexane-1,3-dione Derivatives

Modern synthetic methods have focused on developing more efficient and regioselective routes to cyclohexane-1,3-dione derivatives. The Michael-Claisen process has emerged as a powerful tool in this regard.

Utilizing Unsubstituted and Substituted Acetones as Precursors

A notable advancement is the development of a regioselective, consecutive Michael-Claisen process for the synthesis of cyclohexane-1,3-dione derivatives starting from either unsubstituted or substituted acetones and α,β-unsaturated esters. google.com This approach overcomes previous challenges associated with the high reactivity of unsubstituted acetone (B3395972), which often led to complex mixtures. organic-chemistry.org The optimized process involves the careful preparation of the acetone enolate at low temperatures (–10 °C to 0 °C) using a base like sodium hydride. organic-chemistry.org This is followed by a double Michael addition and a Claisen cyclization. google.com This method has demonstrated broad applicability with various acetone derivatives and unsaturated compounds, providing good yields of the desired products. organic-chemistry.org For example, 4-isopropylcyclohexane-1,3-dione can be synthesized in good yield through this regioselective and consecutive Michael-Claisen process. researchgate.net

| Acetone Precursor | α,β-Unsaturated Ester | Base | Key Reaction Type | Product |

| Acetone | Ethyl acrylate | Sodium Hydride | Consecutive Double Michael–Claisen Cyclization (CDMCC) | Ethyl 3-(2,4-dioxocyclohexyl)propanoate |

| Substituted Acetones | α,β-Unsaturated Esters | Sodium Hydride | Michael-Claisen Cyclization (CMCC) | 4-Substituted Cyclohexane-1,3-diones |

Implementation of Alpha,Beta-Unsaturated Esters in Reaction Design

The synthesis of 5-isopropylcyclohexane-1,3-dione and its derivatives can be effectively achieved through a regio-selective and consecutive Michael-Claisen process. google.comorganic-chemistry.org This strategic approach utilizes α,β-unsaturated esters as key building blocks, reacting with substituted acetones to form the target cyclic dione (B5365651) structure. google.comresearchgate.net This method is significant in organic synthesis as it provides a facile, atom-economical, and often one-pot process for creating the cyclohexane-1,3-dione framework, which is a foundational unit in numerous natural products and bioactive molecules. google.comorganic-chemistry.org

The choice of base and reaction conditions is critical for the success of this tandem reaction. Strong bases like sodium hydride (NaH) are typically employed to generate the necessary ketone enolate. google.comorganic-chemistry.org The reaction is often initiated at low temperatures (e.g., 0 °C) to control the reactivity and selectivity before allowing the mixture to warm to room temperature. google.comorganic-chemistry.org

Table 1: Representative Conditions for Michael-Claisen Synthesis

| Ketone Reactant | α,β-Unsaturated Ester | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 4-Methylpentan-2-one | Ethyl acrylate | NaH | Toluene | 0 °C to RT | google.com |

| Acetone Derivatives | Ethyl acrylate | NaH | Toluene / Neat | -10 °C to 0 °C | organic-chemistry.orggoogle.com |

This methodology represents a significant advancement over classical methods, addressing challenges such as the violent and unselective reactions that can occur with unsubstituted acetone under different conditions. organic-chemistry.org The controlled, low-temperature generation of the enolate is key to achieving high yields and minimizing by-products. organic-chemistry.org

Advanced Synthetic Transformations from Related Cyclic Diones

Once the 5-isopropylcyclohexane-1,3-dione core is synthesized, it can serve as a versatile intermediate for further chemical modifications. These advanced transformations allow for the introduction of various functional groups, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Acetylation and O-C Isomerization Pathways (e.g., 2-Acetyl-5-isopropylcyclohexane-1,3-dione)

A common transformation is the acylation at the C-2 position of the dione ring, which is highly activated due to the flanking carbonyl groups. The direct C-acylation of 1,3-diketones can be challenging, but an effective method involves an initial O-acylation followed by a base- or acid-catalyzed rearrangement to the thermodynamically more stable C-acylated product. This process is known as O-C isomerization.

The acetylation process can be initiated by reacting the parent dione with an acetylating agent such as acetic anhydride. smolecule.com This reaction, often performed under specific catalytic conditions, first yields an enol acetate (B1210297) (an O-acylated product). This intermediate is then subjected to conditions that promote rearrangement. The mechanism of this isomerization is a crucial step in the synthesis of 2-acyl-1,3-diones. While the exact mechanism can vary, it is understood to proceed through intermediates that allow the acetyl group to migrate from the oxygen atom to the central carbon atom of the dione system. This rearrangement is driven by the formation of the more stable C-C bond and the chelated β-triketone structure.

The resulting 2-acetyl-5-isopropylcyclohexane-1,3-dione is a β-triketone, a class of compounds known for their unique chemical properties and applications as privileged scaffolds in medicinal chemistry. smolecule.com

Table 2: General Acetylation and Isomerization Pathway

| Step | Reactants | Key Transformation | Product Type |

|---|---|---|---|

| 1. O-Acylation | 5-Isopropylcyclohexane-1,3-dione + Acetic Anhydride | Formation of an ester linkage at the enolic oxygen. | Enol Acetate |

| 2. Isomerization | Enol Acetate Intermediate | Migration of the acetyl group from oxygen to the C-2 position. | C-Acylated β-Triketone |

Considerations for Scalable Synthesis and Yield Optimization

Transitioning the synthesis of 5-isopropylcyclohexane-1,3-dione from a laboratory setting to a larger, scalable process requires careful consideration of several factors to ensure efficiency, safety, and high yield. nih.gov The optimization of reaction parameters is paramount. For multi-step syntheses, such as those involving aldol, Dieckmann-type, hydrolysis, and decarboxylation steps, each stage must be fine-tuned. chemdad.com

Key parameters for optimization include:

Reactant Stoichiometry: Precise control over the molar ratios of reactants is crucial to maximize product formation and minimize side reactions.

Catalyst Selection and Loading: In catalyzed reactions, the choice of catalyst and its concentration can dramatically affect reaction rates and yields. For instance, in hydrogenation-based routes for related cyclohexanediones, the type and amount of catalyst (e.g., skeletal nickel) are critical. google.com

Temperature and Pressure Control: Many of the reaction steps are sensitive to temperature. Maintaining optimal temperature profiles, especially during exothermic steps, is essential for both yield and safety on a larger scale. organic-chemistry.orggoogle.com Low-temperature initiation is often used to control selectivity in the Michael-Claisen approach. organic-chemistry.org

Solvent Choice: The solvent can influence reactant solubility, reaction rates, and product isolation. The selection must balance chemical performance with practical considerations like cost, safety, and environmental impact.

Purification is another critical aspect of scalable synthesis. While laboratory procedures might rely on column chromatography, this method is often impractical and costly for large-scale production. studylib.net Developing robust crystallization procedures is often the preferred method for purifying the final product, as it can be more easily scaled and is generally more cost-effective. google.com Reports on the synthesis of related cyclohexane-1,3-dione derivatives indicate that processes can be developed to achieve high purity (99.9%) and yields (around 95%) on an industrial scale. google.com Furthermore, some synthetic routes have been successfully scaled to produce gram quantities of the desired product, demonstrating their practical applicability. organic-chemistry.orgresearchgate.net

Challenges in scaling up include managing potentially pyrophoric or water-reactive reagents, controlling reaction exotherms, and handling product isolation and purification from large reaction volumes. nih.gov Addressing these challenges through careful process design and optimization is essential for the successful and economical production of 5-isopropylcyclohexane-1,3-dione.

Molecular Structure, Tautomerism, and Conformational Analysis of 5 Isopropylcyclohexane 1,3 Dione Hydrate

Enolization and Keto-Enol Tautomeric Equilibria

The 1,3-dicarbonyl moiety of 5-isopropylcyclohexane-1,3-dione allows it to exist in equilibrium between two tautomeric forms: the diketo form and the more stable enol form. This phenomenon, known as keto-enol tautomerism, is a fundamental characteristic of β-dicarbonyl compounds. The parent compound, 1,3-cyclohexanedione (B196179), exists predominantly as the enol tautomer in solution. wikipedia.org This preference is attributed to the formation of a conjugated system and the potential for intermolecular hydrogen bonding.

Unlike acyclic β-diketones, cyclic systems like cyclohexane-1,3-dione cannot form the sterically favorable intramolecular hydrogen bond that creates a six-membered quasi-aromatic ring. researchgate.net Instead, stabilization of the enol tautomer is achieved through the formation of extensive intermolecular hydrogen-bonding networks, often involving solvent molecules or, in the solid state, other dione (B5365651) molecules. researchgate.net

Table 1: Tautomeric Forms of 5-Isopropylcyclohexane-1,3-dione

| Tautomer | Structure | Key Features |

|---|---|---|

| Diketone | 5-Isopropylcyclohexane-1,3-dione | Contains two carbonyl (C=O) groups. |

| Enol | 3-Hydroxy-5-isopropylcyclohex-2-en-1-one | Contains a hydroxyl (-OH) group, a carbonyl group, and a C=C double bond in a conjugated system. |

Influence of Substituents on Tautomeric Preferences

The position and nature of substituents on the cyclohexane-1,3-dione ring can significantly influence the keto-enol equilibrium. Studies on related alkyl-substituted cyclohexane-1,3-diones have shown that the equilibrium is sensitive to both the substituent and the solvent. researchgate.net

For 5-isopropylcyclohexane-1,3-dione, the isopropyl group is located at the C-5 position, which is not part of the π-conjugated system of the enol form (C1-C2-C3=O). Consequently, its electronic influence (inductive effect) on the stability of the enol is expected to be modest compared to substituents at the C-2, C-4, or C-6 positions. The primary influence of the 5-isopropyl group is likely steric, affecting the packing of the molecules in the solid state and the solvation shell in solution, which in turn can shift the equilibrium by favoring or disfavoring the intermolecular hydrogen-bonding networks that stabilize the enol. researchgate.net

Mechanistic Insights into Tautomerization

The interconversion between the keto and enol forms is a dynamic equilibrium that can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism: In the presence of an acid, a proton is added to the oxygen of one of the carbonyl groups. This is followed by the removal of an alpha-proton (from C-2) by a conjugate base, leading to the formation of the C=C double bond of the enol.

Base-Catalyzed Mechanism: Under basic conditions, a base removes an acidic alpha-proton from the C-2 position, creating an intermediate enolate ion. This enolate is a resonance-stabilized anion. Subsequent protonation of the enolate oxygen by the conjugate acid (e.g., water) yields the final enol tautomer.

Conformational Dynamics of the Cyclohexane (B81311) Ring System

The six-membered cyclohexane ring is not planar and adopts several non-planar conformations to minimize angular and torsional strain. The most stable and predominant conformation is the "chair" conformation. In this arrangement, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring).

For a substituted cyclohexane, the chair conformation can undergo a "ring flip," which interconverts the axial and equatorial positions. When a bulky substituent like an isopropyl group is present, the two resulting chair conformations are not of equal energy. The conformation where the large substituent occupies an equatorial position is significantly more stable. This preference is due to the avoidance of steric repulsion, known as 1,3-diaxial interactions, which occur when a bulky axial substituent clashes with the other axial hydrogens on the same side of the ring.

In 5-isopropylcyclohexane-1,3-dione, the isopropyl group is considerably larger than a hydrogen atom. Therefore, it will overwhelmingly favor the equatorial position to minimize steric strain, making the equatorial conformer the dominant species in the conformational equilibrium.

Table 2: Conformational Analysis of 5-Isopropylcyclohexane-1,3-dione

| Conformer | Isopropyl Group Position | Relative Stability | Reason |

|---|---|---|---|

| Chair A | Equatorial | More Stable | Avoids unfavorable 1,3-diaxial steric interactions. |

| Chair B | Axial | Less Stable | Experiences significant steric strain from 1,3-diaxial interactions. |

Hydration State and Its Structural Implications

The compound is specified as 5-isopropylcyclohexane-1,3-dione hydrate (B1144303). biosynth.comnih.gov This indicates that water molecules are incorporated into the crystal structure of the solid material. While a specific crystal structure analysis for this compound is not publicly available, the role of water in the crystal lattices of other hydrated ketones and cyclic organic molecules provides significant insight. researchgate.net

Water molecules are highly effective at forming hydrogen bonds. In the crystal lattice of 5-isopropylcyclohexane-1,3-dione hydrate, the water molecule is expected to act as a "hydrogen bond bridge." It can simultaneously act as a hydrogen bond donor (via its O-H bonds) and a hydrogen bond acceptor (via its lone pairs on the oxygen atom).

The structural implications are significant:

Stabilization of the Keto Form: The water molecule can form strong hydrogen bonds with the carbonyl oxygen atoms of the diketone tautomer.

Stabilization of the Enol Form: Alternatively, it can interact with the enol tautomer by donating a hydrogen bond to the carbonyl oxygen and accepting a hydrogen bond from the enol's hydroxyl group.

The presence of this integrated water molecule is therefore a critical factor in determining the solid-state structure and stability of the compound.

Reactivity Profiles and Mechanistic Investigations of 5 Isopropylcyclohexane 1,3 Dione

Nucleophilic Reactivity at the Alpha-Carbons

The most significant feature of 1,3-dicarbonyl compounds, including 5-Isopropylcyclohexane-1,3-dione, is the enhanced acidity of the protons on the alpha-carbon (C2), the carbon atom situated between the two carbonyl groups. This acidity allows for the ready formation of a resonance-stabilized enolate ion, which is a powerful carbon nucleophile. journalcra.com

The enolate derived from 5-Isopropylcyclohexane-1,3-dione is an excellent Michael donor and readily participates in Michael addition reactions. This reaction, a type of conjugate addition, is a cornerstone of carbon-carbon bond formation. organic-chemistry.orgwikipedia.org The general mechanism involves three primary steps: masterorganicchemistry.com

Deprotonation: A base removes a proton from the alpha-carbon (C2) of the dione (B5365651), generating a resonance-stabilized enolate ion. byjus.com

Nucleophilic Attack: The nucleophilic enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comchemistrysteps.com

Protonation: The resulting intermediate enolate is protonated, typically by the conjugate acid of the base or a solvent, to yield the final 1,5-dicarbonyl adduct. masterorganicchemistry.com

This reaction is thermodynamically controlled and is widely used in organic synthesis to build more complex molecular architectures. organic-chemistry.org

Cyclic 1,3-diones are well-known for their selective reaction with the electrophilic sulfur atom of cysteine sulfenic acids (Cys-SOH), a reversible post-translational modification crucial in redox signaling. While most kinetic studies have focused on its close analog, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), the reactivity principles are directly applicable to 5-Isopropylcyclohexane-1,3-dione. rsc.org The reaction involves the nucleophilic attack of the dione's alpha-carbon on the sulfenic acid's sulfur atom, forming a stable and irreversible thioether covalent adduct. acs.org

This reaction is highly selective but is noted for its relatively slow kinetics. rsc.org For instance, the second-order rate constant for the reaction of dimedone with a model sulfenic acid was determined to be 11.8 M⁻¹s⁻¹. rsc.orgresearchgate.net This moderate reactivity has prompted research into analogs with enhanced kinetic properties for more effective trapping of transient sulfenic acid species in biological systems. rsc.org

The nucleophilic character of 5-Isopropylcyclohexane-1,3-dione is intrinsically linked to the acidity of its alpha-protons. The reaction with electrophiles proceeds through the enolate form, meaning the rate of reaction is highly dependent on the concentration of this deprotonated species. rsc.org The acidity, quantified by the pKa value, determines the ease of enolate formation. For the parent compound, 1,3-cyclohexanedione (B196179), the pKa in water is approximately 5.26. wikipedia.org Alkyl substituents at the 5-position, such as an isopropyl group, are expected to have a minor electronic effect on this value.

Kinetic studies on the reaction between dimedone and a model sulfenic acid across a range of pH values demonstrate a sigmoidal relationship, where the reaction rate increases as the pH rises above the pKa of the dione. This confirms that the anionic enolate is the kinetically dominant nucleophilic species. rsc.orgresearchgate.net

Table 1: Acidity of Representative β-Dicarbonyl Compounds

| Compound | pKa (in water) |

|---|---|

| 1,3-Cyclohexanedione | 5.26 wikipedia.org |

| Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | 5.21 nih.gov |

| Acetylacetone | 8.95 nih.gov |

| Ruthenocenoylacetone | 10.22 researchgate.net |

| Benzoylruthenocenoylmethane | 11.31 researchgate.net |

The rate of reaction between a cyclic dione and an electrophile is influenced by both the electronic and steric properties of substituents on the ring. nih.govwikipedia.org Electronic effects modulate the acidity (pKa) and the inherent nucleophilicity of the enolate, while steric effects can hinder the approach of the electrophile to the alpha-carbon. wikipedia.org

Research involving a library of cyclic C-nucleophiles has shown that modifications to the cyclohexanedione scaffold can dramatically alter reactivity towards sulfenic acids. rsc.org While 5-isopropylcyclohexane-1,3-dione itself was not specifically detailed in this study, the findings for related structures provide valuable insights. For example, compared to the two methyl groups in dimedone, the single, bulkier isopropyl group in 5-isopropylcyclohexane-1,3-dione may present a different steric profile, potentially influencing the transition state energy and, consequently, the reaction rate. The study identified novel dione derivatives with over 200-fold enhanced reactivity compared to dimedone, highlighting the significant impact of substitution on nucleophilic performance. rsc.org

Table 2: Second-Order Rate Constants for the Reaction of Cyclic Nucleophiles with a Model Sulfenic Acid

| Nucleophile | k₂ (M⁻¹s⁻¹) | Relative Reactivity (vs. Dimedone) |

|---|---|---|

| Dimedone | 11.8 rsc.org | 1.0 |

| 1,3-Cyclohexanedione | 22.1 rsc.org | 1.9 |

| 5-Phenyl-1,3-cyclohexanedione | 40.9 rsc.org | 3.5 |

| 4,4-Dimethyl-2-cyclopentene-1,3-dione | 104.2 rsc.org | 8.8 |

| "Compound 45" (proprietary) | ~2500 rsc.org | ~212 |

Data adapted from Gupta V. and Carroll K.S., Chem. Sci., 2015. rsc.org

Reaction Kinetics with Electrophilic Species (e.g., Cysteine Sulfenic Acids)

Electrophilic Transformations

While best known for its nucleophilic character, the 5-Isopropylcyclohexane-1,3-dione ring can also undergo electrophilic transformations, most notably oxidation reactions that can lead to ring cleavage.

The carbon framework of 1,3-diketones is susceptible to oxidative cleavage under specific conditions, yielding carboxylic acids. For instance, a method utilizing aerobic photooxidation with a catalytic amount of iodine has been shown to cleave 1,3-diketones, including cyclic variants, to their corresponding carboxylic acids. organic-chemistry.org This process is believed to proceed through intermediates such as triketones. organic-chemistry.org

Another potential pathway involves oxidation to an α-diketone (1,2-diketone), which can then be further oxidized. researchgate.net Studies on the oxidation of cyclic ketones to dicarboxylic acids show that the ring is cleaved to produce linear di-acids. For example, the oxidation of cyclopentanone (B42830) can yield glutaric acid, and cyclododecanone (B146445) can yield 1,12-dodecanedioic acid. bibliotekanauki.plresearchgate.net By analogy, the oxidation of 5-Isopropylcyclohexane-1,3-dione under strong oxidizing conditions would be expected to cleave the ring, likely producing isopropyl-substituted dicarboxylic acids such as 3-isopropyladipic acid or 3-isopropylglutaric acid, depending on the site of C-C bond scission.

Reduction Reactions to Hydroxyl Derivatives

The reduction of the carbonyl groups in 5-isopropylcyclohexane-1,3-dione hydrate (B1144303) yields the corresponding hydroxyl derivatives, specifically 5-isopropylcyclohexane-1,3-diol. This transformation is a standard reaction for cyclic diones. Cyclohexane-1,3-diols are recognized as valuable building blocks in the synthesis of pharmaceuticals. google.com The reduction of cyclic 1,3-diones to their 1,3-diols can be effectively achieved through catalytic hydrogenation. nih.gov

Commonly employed methods for the reduction of similar 1,3-diones involve the use of heterogeneous catalysts. For instance, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol has been systematically studied using a commercial Ruthenium-on-carbon (Ru/C) catalyst. nih.gov Procedures using Raney Nickel for the hydrogenation of alkyl-substituted cyclohexane-1,3-diones have also been reported. nih.gov These methods typically result in a mixture of cis and trans diastereomers of the diol product.

Table 1: General Conditions for Reduction of Cyclohexane-1,3-dione Derivatives

| Reagent/Catalyst | Product | Notes |

| H₂ / Ru/C | 5-Isopropylcyclohexane-1,3-diol | A standard method for dione reduction, yielding diol products. nih.gov |

| H₂ / Raney Ni | 5-Isopropylcyclohexane-1,3-diol | Effective for alkyl-substituted cyclohexane-1,3-diones. nih.gov |

| Sodium Borohydride (NaBH₄) | 5-Isopropylcyclohexane-1,3-diol | A common laboratory reagent for ketone reduction. |

Substitution Reactions on the Cyclohexane (B81311) Core and Isopropyl Moiety

Detailed research findings specifically documenting substitution reactions occurring directly on the C-4, C-5, or C-6 positions of the cyclohexane core or on the isopropyl moiety of 5-isopropylcyclohexane-1,3-dione are not extensively covered in the provided search results. The primary site of reactivity for substitution-type reactions on the cyclohexane-1,3-dione scaffold is the highly acidic C-2 methylene (B1212753) group situated between the two carbonyls, which readily undergoes alkylation and acylation (see Section 4.5). Reactions on the less activated positions of the carbocyclic ring or the attached alkyl group typically require more specialized synthetic methods that were not identified in the literature search.

Annulation and Cyclization Reactions

5-Isopropylcyclohexane-1,3-dione is a suitable starting material for the synthesis of fused bicyclic systems, such as 2-cyclohexenones, via the Robinson annulation reaction. wikipedia.orgmasterorganicchemistry.com This powerful ring-forming method involves a tandem Michael addition and intramolecular aldol (B89426) condensation sequence to build a new six-membered ring onto an existing ketone. wikipedia.orgmasterorganicchemistry.comfiveable.me

The reaction mechanism proceeds in two main stages:

Michael Addition : In the presence of a base, the enolate of 5-isopropylcyclohexane-1,3-dione is generated by deprotonation at the C-2 position. This nucleophilic enolate then attacks an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), at the β-carbon in a conjugate addition. fiveable.meyoutube.com This step forms a 1,5-dicarbonyl intermediate.

Intramolecular Aldol Condensation : The resulting 1,5-dicarbonyl intermediate, still under basic conditions, undergoes an intramolecular aldol reaction. fiveable.me A new enolate is formed, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated ketone, a cyclohexenone derivative. masterorganicchemistry.com

This reaction is fundamental in the synthesis of steroids and other polycyclic natural products. wikipedia.orgfiveable.me The use of 5-isopropylcyclohexane-1,3-dione in this sequence would lead to the formation of an isopropyl-substituted bicyclic enone, a versatile intermediate for further synthetic elaboration.

Table 2: Robinson Annulation with 5-Isopropylcyclohexane-1,3-dione

| Reactant 1 | Reactant 2 | Key Steps | Product Type |

| 5-Isopropylcyclohexane-1,3-dione | Methyl Vinyl Ketone | 1. Michael Addition 2. Intramolecular Aldol Condensation | Isopropyl-substituted bicyclic cyclohexenone |

5-Isopropylcyclohexane-1,3-dione serves as a precursor for the synthesis of various heterocyclic compounds, including 2H-pyrans. chemdad.comchemicalbook.com The reaction with α,β-unsaturated aldehydes proceeds through a cascade mechanism. This synthesis offers an efficient route to construct the pyran ring system, which is a common motif in many biologically active molecules.

The reaction is typically catalyzed by a base and involves an initial Knoevenagel condensation between the active methylene group of the dione and the aldehyde carbonyl. The resulting intermediate then undergoes an intramolecular cyclization, likely through an oxa-Michael addition, to form the dihydropyran ring. Subsequent dehydration can lead to the final 2H-pyran product.

Table 3: Synthesis of 2H-Pyrans

| Reactant 1 | Reactant 2 | Product Type |

| 5-Isopropylcyclohexane-1,3-dione | α,β-Unsaturated Aldehyde (e.g., Acrolein) | Substituted 2H-Pyran derivative fused to a cyclohexane ring |

Alkylation and Arylation Reactions (e.g., Methylation)

The C-2 position of 5-isopropylcyclohexane-1,3-dione is flanked by two electron-withdrawing carbonyl groups, rendering the methylene protons significantly acidic. This allows for easy deprotonation with a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and readily participates in alkylation and arylation reactions.

A well-documented example is the methylation of 5-isopropylcyclohexane-1,3-dione. chemdad.com The reaction with methyl iodide in the presence of a base leads to the formation of 5-isopropyl-2-methyl-1,3-cyclohexanedione. chemdad.comchemicalbook.com This C-alkylation is a common and efficient method for introducing substituents at the C-2 position of 1,3-dicarbonyl compounds. The choice of base and reaction conditions can be crucial to favor C-alkylation over the competing O-alkylation pathway.

Table 4: Methylation of 5-Isopropylcyclohexane-1,3-dione

| Substrate | Reagent | Product | Reaction Type |

| 5-Isopropylcyclohexane-1,3-dione | Methyl Iodide (CH₃I) | 5-Isopropyl-2-methyl-1,3-cyclohexanedione chemdad.com | C-Alkylation |

Spectroscopic Characterization and Advanced Analytical Methodologies for 5 Isopropylcyclohexane 1,3 Dione Hydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 5-Isopropylcyclohexane-1,3-dione hydrate (B1144303) by mapping the chemical environments of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Intermediates and Product

The synthesis of 5-isopropylcyclohexane-1,3-dione involves a multi-step process, including an aldol (B89426) addition, dehydration, and a Michael addition followed by cyclization. studylib.netchemicalbook.com While specific ¹H NMR data for the direct intermediates in this synthesis are not extensively detailed in publicly available literature, the analysis of the final product confirms the successful formation of the target structure.

The ¹H NMR spectrum of the final product, 5-Isopropylcyclohexane-1,3-dione, is characterized by signals corresponding to the isopropyl group and the protons on the cyclohexane (B81311) ring. Due to keto-enol tautomerism, where the dione (B5365651) can exist in equilibrium with its enol form, the spectrum can be complex. The diketo form is expected to show distinct signals for the methine proton of the isopropyl group, the two methyl groups, and the various methylene (B1212753) protons (CH₂) on the cyclohexane ring. The presence of the enol form would introduce a signal for a vinyl proton and a broad signal for the enolic hydroxyl proton.

Table 1: Representative ¹H NMR Spectral Data for 5-Isopropylcyclohexane-1,3-dione

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | s | 2H | CH₂ (enol form, C2) |

| ~2.2-2.5 | m | 5H | CH₂ (C4, C6) and CH (C5) |

| ~1.8 | m | 1H | CH of isopropyl group |

| ~0.9 | d | 6H | CH₃ of isopropyl group |

| Note: This table is a representative interpretation. Actual spectra may vary based on solvent, concentration, and the extent of enolization. Data sourced from spectral databases. nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Confirmation of Moieties

The ¹³C NMR spectrum provides definitive confirmation of the carbon skeleton of 5-Isopropylcyclohexane-1,3-dione. Each unique carbon atom in the molecule produces a distinct signal, allowing for the verification of all structural moieties.

The spectrum is expected to show signals for the carbonyl carbons, the carbons of the cyclohexane ring, and the carbons of the isopropyl group. The carbonyl carbons (C=O) are typically observed far downfield. The chemical shifts of the aliphatic carbons confirm the presence of the CH, CH₂, and CH₃ groups that constitute the rest of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Isopropylcyclohexane-1,3-dione

| Chemical Shift (δ) ppm | Carbon Assignment |

| >200 | C1, C3 (Carbonyl Carbons) |

| ~50-60 | C2, C4, C6 (Ring Methylene Carbons) |

| ~30-40 | C5 (Ring Methine Carbon) |

| ~30 | CH (Isopropyl Methine) |

| ~20 | CH₃ (Isopropyl Methyls) |

| Note: This table represents predicted values. Publicly available experimental data confirms the presence of these signals. nih.gov |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Carbonyl Stretching Frequencies and Vibrational Analysis

The IR spectrum of 5-Isopropylcyclohexane-1,3-dione hydrate is dominated by the absorption bands corresponding to its key functional groups. The most prominent feature is the strong absorption band associated with the carbonyl (C=O) stretching vibration. For cyclic 1,3-diketones, this band typically appears in the region of 1700-1730 cm⁻¹.

However, the presence of keto-enol tautomerism and intermolecular hydrogen bonding in the hydrate form can lead to a more complex spectrum. The enol form would exhibit a C=C stretching vibration (around 1640 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹). The presence of water of hydration in the solid state would also contribute to the broad O-H stretching region. Additional characteristic peaks include those for C-H stretching of the alkane groups (around 2850-3000 cm⁻¹) and C-H bending vibrations. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3200-3600 | Strong, Broad | O-H Stretch (Enol and Water of Hydration) |

| ~2850-3000 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1700-1730 | Strong | C=O Stretch (Diketone form) |

| ~1580-1640 | Medium-Strong | C=C Stretch (Enol form) / C=O Stretch (H-bonded) |

| Note: This table is based on typical ranges for the functional groups present. Specific peak positions can be found in spectral databases. nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation techniques like Liquid Chromatography (LC), it becomes a highly sensitive and selective method for analysis.

LC-MS and UPLC-MS Applications

While specific, published LC-MS or UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) methods for the routine analysis of this compound are not widely documented, the applicability of these techniques can be inferred from studies on related compounds. researchgate.net UPLC-MS offers high resolution and sensitivity, making it an ideal platform for purity assessment, impurity profiling, and quantification of cyclic diketones in various matrices.

A typical UPLC-MS method would involve a reversed-phase separation on a C18 column with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of formic acid to promote protonation for positive-ion mode detection. researchgate.net Mass spectrometric detection would provide confirmation of the molecular weight of the parent compound and could be used in tandem MS (MS/MS) mode to obtain structural information from fragmentation patterns. Such methods are crucial in synthetic chemistry for reaction monitoring and in quality control for ensuring the purity of the final product. The high separation efficiency of UPLC is particularly advantageous for resolving the target compound from closely related structural isomers or synthetic byproducts. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. longdom.org Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with very similar nominal masses, thereby offering a high degree of confidence in the proposed molecular formula. longdom.org

For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₉H₁₆O₃ (the anhydrous form, C₉H₁₄O₂, plus a molecule of water, H₂O). The expected monoisotopic mass would be determined with high precision, typically to within a few parts per million (ppm). An experimentally obtained HRMS value that closely matches the theoretical mass provides strong evidence for the correct elemental formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound (C₉H₁₆O₃)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Ion Polarity | Positive |

| Adduct | [M+H]⁺ |

| Theoretical m/z | 173.11722 |

| Measured m/z (Hypothetical) | 173.1175 |

| Mass Error (Hypothetical) | 1.6 ppm |

| Inferred Elemental Composition | C₉H₁₇O₃ |

This table is illustrative and demonstrates the type of data obtained from an HRMS experiment.

In a typical HRMS analysis of a related compound, such as a derivative of 5-phenylcyclohexane-1,3-dione, Time-of-Flight (TOF) mass spectrometry with electrospray ionization (ESI) has been utilized. This technique has proven effective in confirming the calculated molecular mass with high accuracy, showcasing the power of HRMS in the structural characterization of cyclohexanedione derivatives.

X-ray Crystallography for Solid-State Structure Determination (Hypothetical for comprehensive outline)

For this compound, a successful X-ray crystallographic analysis would yield a detailed model of its solid-state structure. This would definitively confirm the connectivity of the atoms, the conformation of the cyclohexane ring, and the position of the isopropyl group. Crucially, it would also reveal the location of the water molecule of hydration and its hydrogen bonding interactions with the dione molecule. This information is invaluable for understanding the intermolecular forces that govern the crystal packing. The process begins with the growth of a high-quality single crystal, which is often the most challenging step. wikipedia.org This crystal is then mounted in an X-ray diffractometer, and a diffraction pattern is collected. nih.gov Computational methods are subsequently used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined. youtube.com

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are central to the separation and purification of chemical compounds, as well as the assessment of their purity. For this compound, a combination of column chromatography, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) is typically employed.

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a widely used technique for the purification of organic compounds. commonorganicchemistry.com The principle of separation is based on the differential adsorption of the components of a mixture to the stationary phase. By eluting the column with a suitable solvent or solvent mixture (the mobile phase), the components can be separated based on their polarity.

For the purification of this compound, a silica gel column would be prepared. The crude product would be loaded onto the top of the column, and a solvent system, likely a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate), would be used as the eluent. The polarity of the mobile phase can be gradually increased (gradient elution) to effectively separate the target compound from any impurities. The progress of the separation is monitored by collecting fractions and analyzing them, often by TLC. In the synthesis of related diketones, flash column chromatography with deactivated silica gel and a hexane/ethyl acetate (B1210297) eluent system has been successfully used for purification.

Table 2: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Loading Method | Dry or wet loading |

| Elution | Gravity or Flash (pressure-assisted) |

| Monitoring | Thin-Layer Chromatography (TLC) of fractions |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity. For purity assessment of this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The compound would be detected as it elutes from the column, typically using a UV detector set to a wavelength where the dione exhibits strong absorbance. The purity of the sample is determined by the relative area of the peak corresponding to the target compound compared to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of reactions, identifying compounds in a mixture, and determining the purity of a substance. A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent (e.g., silica gel). The plate is then placed in a developing chamber with a suitable solvent system. The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. The separated spots are visualized, often under UV light. The retention factor (Rf) value for each spot can be calculated and compared to that of a reference standard. Both HPLC and TLC are valuable tools for the routine analysis of cyclohexanedione derivatives.

Computational Chemistry and Theoretical Studies of 5 Isopropylcyclohexane 1,3 Dione Hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 5-isopropylcyclohexane-1,3-dione hydrate (B1144303), DFT calculations can predict a range of properties, from molecular geometries to energetic and spectroscopic parameters.

Prediction of Bond Dissociation Energies

For 5-isopropylcyclohexane-1,3-dione hydrate, key BDEs of interest would include the C-H bonds on the cyclohexane (B81311) ring, particularly those alpha to the carbonyl groups, and the C-C bond connecting the isopropyl group to the ring. These calculations are crucial for predicting the most likely sites of radical attack and understanding potential degradation pathways.

Table 1: Predicted Bond Dissociation Energies (Illustrative) This table is illustrative and based on general principles of DFT calculations for similar organic molecules, as specific experimental or calculated data for this compound is not available.

| Bond | Predicted BDE (kcal/mol) | Rationale |

|---|---|---|

| C-H (alpha to C=O) | ~90-95 | Weakened by the electron-withdrawing effect of the adjacent carbonyl group. |

| C-H (isopropyl) | ~95-100 | Typical tertiary C-H bond strength. |

| C-C (ring-isopropyl) | ~80-85 | Represents a relatively stable carbon-carbon single bond. |

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides fundamental insights into the reactivity of this compound. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

DFT calculations can map the electron density distribution and visualize the HOMO and LUMO. For a dione (B5365651), the HOMO is typically localized on the oxygen atoms and the enolizable carbon atoms, while the LUMO is often centered on the carbonyl carbons. This distribution suggests that the molecule is susceptible to nucleophilic attack at the carbonyl carbons and electrophilic attack at the oxygen or alpha-carbon atoms. The presence of the isopropyl group may have a minor influence on the electronic distribution through inductive effects.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations provide a dynamic picture of the system, allowing for the investigation of processes that occur over time.

Solvent Effects on Reaction Kinetics and Mechanisms

The presence of a hydrate form indicates the importance of water in the system. MD simulations are particularly well-suited to explore the explicit interactions between 5-isopropylcyclohexane-1,3-dione and surrounding water molecules. These simulations can reveal the structure of the hydration shell, the nature of hydrogen bonding between the dione's carbonyl groups and water, and the influence of the solvent on the molecule's conformational preferences.

By simulating the system at different temperatures and pressures, MD can provide insights into the kinetics and mechanisms of reactions in which this compound might participate. For instance, the simulation could model the proton transfer events that are crucial for tautomerization, providing a detailed understanding of the role of water in facilitating these processes.

Conformational Sampling and Energetic Landscapes

The cyclohexane ring in 5-isopropylcyclohexane-1,3-dione is not planar and can adopt several conformations, with the chair form being the most stable. The presence of the bulky isopropyl group and the two carbonyl groups influences the preferred conformation and the energetic barrier for ring flipping. MD simulations can be used to sample the vast conformational space of the molecule and to construct an energetic landscape.

This analysis would reveal the relative stabilities of different chair and boat conformations and the transition states connecting them. The position of the isopropyl group (axial vs. equatorial) will significantly impact the conformational energetics due to steric interactions. It is generally expected that the conformer with the bulky isopropyl group in the equatorial position will be more stable to minimize 1,3-diaxial interactions.

Quantum Chemical Modeling of Tautomeric Equilibria

Cyclohexane-1,3-diones are known to exist in equilibrium between their diketo and enol tautomeric forms. Quantum chemical methods, particularly DFT, are highly effective in modeling this tautomeric equilibrium. These calculations can predict the relative stabilities of the different tautomers and the energy barriers for their interconversion.

For 5-isopropylcyclohexane-1,3-dione, several enol forms are possible. Computational studies on similar cyclohexane-1,3-diones have shown that the keto-enol tautomerism is highly dependent on the solvent. researchgate.net In polar solvents, the enol form is often stabilized through hydrogen bonding. Quantum chemical calculations can model this solvent effect either implicitly, using a continuum solvent model, or explicitly, by including several solvent molecules in the calculation. The results of these calculations can predict the dominant tautomeric form in different environments, which is crucial for understanding its chemical and biological activity.

Predictive Models for Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the intricate interplay of its electronic structure, tautomeric equilibria, and the influence of the solvent environment. While specific, dedicated computational models for this particular hydrated compound are not extensively detailed in publicly accessible literature, a robust understanding of its chemical behavior can be extrapolated from theoretical studies on the broader class of cyclic β-diones. These studies provide a framework for predicting the molecule's reactivity towards electrophiles and nucleophiles, as well as the factors that dictate the selectivity of its reactions.

At the heart of the reactivity of this compound lies its ability to exist in keto-enol tautomeric forms. The presence of the hydrate form further complicates this equilibrium, potentially influencing the stability of the different tautomers through hydrogen bonding. Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the relative energies of these tautomers and the transition states that separate them.

Tautomeric Equilibrium and Reactivity:

The diketo form of 5-isopropylcyclohexane-1,3-dione possesses acidic protons at the C2 and C4 positions, with the C2 proton being particularly acidic due to its position between two carbonyl groups. Deprotonation at this site leads to the formation of a highly stabilized enolate ion. This enolate is a key intermediate in many of the reactions of this compound, acting as a potent nucleophile.

The enol form, 3-hydroxy-5-isopropylcyclohex-2-en-1-one, also plays a crucial role in the reactivity of the compound. The enolic hydroxyl group can act as a nucleophile, while the α-carbon (C2) of the enol is susceptible to electrophilic attack. The equilibrium between the keto and enol forms is sensitive to solvent polarity, with polar protic solvents often favoring the enol form through hydrogen bonding.

Predicting Sites of Reactivity: Molecular Orbitals and Electrostatic Potential

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the sites of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

Nucleophilic Attack: The LUMO is primarily located on the carbonyl carbons, indicating that these are the most likely sites for nucleophilic attack. In the diketo form, both carbonyl carbons are electrophilic.

Electrophilic Attack: The HOMO is concentrated on the enolate oxygen and the C2 carbon, suggesting that these are the most probable sites for electrophilic attack.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. For 5-isopropylcyclohexane-1,3-dione, the MEP would show negative potential (red/yellow) around the carbonyl oxygens, indicating their nucleophilic character, and positive potential (blue) around the acidic protons, highlighting their susceptibility to deprotonation.

Selectivity in Reactions: C- vs. O-Alkylation

A classic example of selectivity in the reactions of cyclic β-diones is the competition between C-alkylation and O-alkylation of the enolate ion. The outcome of this reaction is highly dependent on the nature of the alkylating agent, the solvent, and the counter-ion.

Hard and Soft Acids and Bases (HSAB) Principle: According to the HSAB principle, hard electrophiles tend to react with the hard oxygen atom of the enolate, leading to O-alkylation. Conversely, soft electrophiles prefer to react with the softer C2 carbon, resulting in C-alkylation.

Solvent Effects: Polar aprotic solvents, which solvate the cation but not the enolate anion, generally favor O-alkylation. In contrast, polar protic solvents can solvate both the cation and the enolate, leading to a higher proportion of C-alkylation.

Illustrative Data Tables:

While specific computational data for this compound is scarce, the following tables provide illustrative examples of the types of data that would be generated from computational studies to predict its reactivity and selectivity.

Table 1: Calculated Mulliken Charges on Key Atoms of 5-Isopropylcyclohexane-1,3-dione (Diketo Form)

| Atom | Calculated Charge (a.u.) | Predicted Reactivity |

| O (C1=O) | -0.55 | Nucleophilic |

| O (C3=O) | -0.55 | Nucleophilic |

| C1 | +0.45 | Electrophilic |

| C3 | +0.45 | Electrophilic |

| C2 | -0.10 | Nucleophilic (in enolate) |

| H (on C2) | +0.15 | Acidic |

Table 2: Frontier Molecular Orbital Energies of 5-Isopropylcyclohexane-1,3-dione Enolate

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -2.5 | High-lying HOMO indicates strong nucleophilicity |

| LUMO | +1.8 | Relevant for reactions with nucleophiles |

Table 3: Predicted Selectivity in the Alkylation of 5-Isopropylcyclohexane-1,3-dione Enolate

| Alkylating Agent | Solvent | Predicted Major Product |

| Methyl iodide (soft) | Acetone (B3395972) | C-alkylation |

| Dimethyl sulfate (B86663) (hard) | DMF | O-alkylation |

| Benzyl bromide (soft) | THF | C-alkylation |

Synthetic Utility and Application As a Precursor in Organic Synthesis

Building Block for Complex Molecular Architectures

The structure of 5-isopropylcyclohexane-1,3-dione hydrate (B1144303) makes it an excellent building block for constructing intricate molecular frameworks. chemimpex.com Substituted cyclohexane-1,3-diones are foundational units in numerous natural products, bioactive alkaloids, and polyphenols. google.com The compound's ability to undergo various chemical transformations allows for the efficient creation of complex molecules. chemimpex.com Its utility is demonstrated in its capacity to participate in reactions like Michael additions and other nucleophilic reactions, which are fundamental in elaborating more complex structures. chemimpex.comchemimpex.com Researchers utilize this reactivity to develop novel synthetic pathways, making it a key intermediate for synthesizing a diverse array of organic compounds. google.com

Precursor in the Synthesis of Monocyclic Terpenes (e.g., Carvotanacetone (B1241184) Analogs)

5-Isopropylcyclohexane-1,3-dione is explicitly identified as a starting reagent for the synthesis of monocyclic terpenes, including analogs of carvotanacetone. chemicalbook.comchemdad.com Terpenes are a large and diverse class of naturally occurring organic compounds, many of which have significant commercial and biological importance. The synthesis of these molecules is a key area of organic chemistry, and the use of 5-isopropylcyclohexane-1,3-dione provides a reliable pathway to certain monocyclic structures. chemicalbook.com Its chemical structure contains the necessary carbon framework that can be elaborated upon to form the characteristic rings and functional groups of specific terpenes.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The cyclohexane-1,3-dione scaffold is a common feature in many potent agrochemical and pharmaceutical molecules. chemimpex.comgoogle.com 5-Isopropylcyclohexane-1,3-dione hydrate serves as a valuable intermediate in the production of these specialized chemicals. chemimpex.comchemimpex.com Its excellent reactivity makes it a key component in the synthetic routes for various pharmaceuticals, particularly those targeting metabolic disorders. chemimpex.com In the agrochemical sector, cyclohexane-1,3-dione derivatives are known for their herbicidal properties, making this compound a precursor for developing new weed-control agents. google.comresearchgate.net

Table 1: Synthetic Applications of this compound

| Application Area | Target Molecules/Classes | Synthetic Role of Precursor |

| Complex Architectures | Natural Products, Bioactive Alkaloids, Polyphenols | Foundational structural unit and versatile building block. chemimpex.comgoogle.com |

| Monocyclic Terpenes | Carvotanacetone Analogs | Starting reagent for terpene framework construction. chemicalbook.com |

| Pharmaceuticals | Agents for Metabolic Disorders | Key intermediate in multi-step synthesis. chemimpex.com |

| Agrochemicals | Herbicides | Precursor for active herbicidal compounds. chemimpex.comgoogle.com |

Role in the Generation of Biologically Active Molecules (e.g., Herbicidal Agents, Treatments for Tyrosinemia Type-I)

The core structure of cyclohexane-1,3-dione is integral to the synthesis of significant biologically active molecules.

Herbicidal Agents: Cyclohexane-1,3-dione derivatives are a well-established class of herbicides. google.comresearchgate.net These compounds typically function by inhibiting the enzyme acetyl-coenzyme A carboxylase, which is essential for fatty acid biosynthesis in grass species, leading to their selective destruction. researchgate.net The synthesis of potent and selective herbicides often involves the modification of the cyclohexane-1,3-dione ring. researchgate.net

Treatments for Tyrosinemia Type-I: Cyclohexane-1,3-dione derivatives are critical intermediates in synthesizing treatments for the rare genetic disorder, hereditary tyrosinemia type 1 (HT-1). organic-chemistry.org The drug Nitisinone (NTBC), chemically known as 2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione, is the standard treatment for this condition. nih.govdovepress.com Nitisinone is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov By blocking this enzyme in the tyrosine catabolic pathway, Nitisinone prevents the accumulation of toxic metabolites that cause severe liver and kidney damage in patients with HT-1. nih.govnih.govnih.gov The synthesis of Nitisinone utilizes 1,3-cyclohexanedione (B196179) as a key starting material, highlighting the crucial role of this chemical class in developing life-saving pharmaceuticals. google.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cyclohexane 1,3 Dione Derivatives, Including 5 Isopropylcyclohexane 1,3 Dione

Mechanistic Basis of Biological Interactions (Excluding Clinical Efficacy)

Cyclohexane-1,3-dione derivatives exert their biological effects through a variety of mechanisms, most notably by inhibiting key enzymes. A prominent target for many of these compounds is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). wikipedia.org This enzyme is crucial in the metabolic pathway of tyrosine in both plants and animals. nih.gov In plants, the inhibition of HPPD disrupts the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for photosynthesis and antioxidant protection. This ultimately leads to the bleaching of plant tissues and cell death, forming the basis of their herbicidal activity. wikipedia.orgnih.gov

The inhibitory action of cyclohexane-1,3-diones at the molecular level is attributed to their ability to chelate with the ferrous ion (Fe2+) in the active site of the target enzyme. nih.gov The 1,3-dione moiety is a critical pharmacophore that, in its enol form, can bind to the metal cofactor, thereby blocking the enzyme's catalytic function. nih.gov

Impact of C-5 Isopropyl Substitution on Biological Activity Profiles

The substitution pattern on the cyclohexane-1,3-dione ring plays a pivotal role in determining the potency and selectivity of these compounds. The presence of an isopropyl group at the C-5 position, as seen in 5-Isopropylcyclohexane-1,3-dione, can significantly influence its biological activity.

While specific studies focusing solely on the 5-isopropyl derivative are limited, broader QSAR and molecular docking studies on C-5 substituted cyclohexane-1,3-diones offer valuable insights. For instance, research on HPPD inhibitors has shown that the size and nature of the substituent at the C-5 position can have a profound effect on binding affinity. Some studies suggest that bulky substituents at this position can lead to steric hindrance within the enzyme's active site, potentially reducing inhibitory activity. For example, the introduction of methyl groups at the 5-position has been shown to have an adverse effect on the inhibitory activity against HPPD. frontiersin.org

Comparative Analysis with Other Substituted Cyclic 1,3-Diones

To better understand the significance of the 5-isopropylcyclohexane-1,3-dione structure, it is essential to compare it with other related cyclic 1,3-dione systems.

Dimedone (5,5-Dimethylcyclohexane-1,3-dione) Analogs

Dimedone, with its two methyl groups at the C-5 position, is a closely related analog. QSAR studies on HPPD inhibitors have indicated that the presence of these gem-dimethyl groups can negatively impact activity due to steric constraints within the binding domain of the enzyme. mdpi.com This suggests that the size and conformation of the C-5 substituents are critical. While a single isopropyl group is also a bulky substituent, its conformational flexibility differs from that of two methyl groups, which could lead to different binding interactions and, consequently, different activity profiles.

1,3-Cyclopentanedione (B128120) and 1,3-Cycloheptanedione Series

Heterocyclic 1,3-Dione Systems (e.g., Isochroman-1,3-diones, Piperazine-2,3-diones)

The introduction of heteroatoms into the cyclic 1,3-dione framework creates entirely new classes of compounds with diverse biological activities. Isochroman-1,3-diones, for instance, have been investigated for a range of therapeutic applications, including antitumor and anti-inflammatory effects. researchgate.netnih.gov The presence of the oxygen heteroatom and the fused aromatic ring dramatically alters the electronic and steric properties of the molecule compared to its carbocyclic counterparts.

Computational and In Silico Approaches to SAR/QSAR Modeling

Computational methods are indispensable tools for elucidating the SAR and QSAR of cyclohexane-1,3-dione derivatives. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build 3D-QSAR models. frontiersin.org These models provide a three-dimensional representation of the steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecules, highlighting which regions are favorable or unfavorable for biological activity. frontiersin.org

For instance, 3D-QSAR studies on HPPD inhibitors have revealed the importance of the spatial arrangement of substituents on the cyclohexane (B81311) ring for optimal binding. frontiersin.org Molecular docking simulations further complement these findings by predicting the binding poses of the inhibitors within the active site of the target enzyme. These simulations can help to rationalize the observed SAR, for example, by illustrating how a bulky C-5 substituent like an isopropyl group might clash with amino acid residues in the binding pocket. frontiersin.org

These in silico approaches not only help in understanding the SAR of existing compounds but also guide the design of new derivatives with potentially enhanced activity and selectivity. elsevierpure.com By predicting the biological activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process.

Derivatives and Analogs of 5 Isopropylcyclohexane 1,3 Dione: Synthesis and Advanced Characterization

Synthesis of Alkylated and Arylated Derivatives (e.g., Bromophenyl-Substituted Derivatives)

The synthesis of alkylated and arylated derivatives of 5-isopropylcyclohexane-1,3-dione can be achieved through several established synthetic methodologies. The active methylene (B1212753) group at the C2 position and the enolizable nature of the dione (B5365651) system provide reactive sites for the introduction of various substituents.

One common approach for the synthesis of 2-alkylated derivatives involves the reaction of 5-isopropylcyclohexane-1,3-dione with an alkyl halide in the presence of a base. For instance, methylation with methyl iodide can yield 5-isopropyl-2-methyl-1,3-cyclohexane-dione. chemicalbook.comsigmaaldrich.com

For the introduction of aryl substituents, particularly at the C2 position, a common method is the Knoevenagel condensation followed by a Michael addition. This typically involves the reaction of 5-isopropylcyclohexane-1,3-dione with an aromatic aldehyde, such as a bromobenzaldehyde, in the presence of a catalyst. This reaction proceeds through an initial condensation to form an arylidene derivative, which can then undergo further transformations.

Another powerful method for the synthesis of arylated derivatives is through palladium-catalyzed cross-coupling reactions. While specific examples for 5-isopropylcyclohexane-1,3-dione are not extensively documented in publicly available literature, analogous reactions on similar dione systems suggest the feasibility of this approach. For example, the reaction of a bromo-substituted cyclohexane-1,3-dione with an arylboronic acid under Suzuki coupling conditions could potentially be employed.

A plausible synthetic route to a bromophenyl-substituted derivative, specifically 2-(4-bromophenyl)-5-isopropylcyclohexane-1,3-dione, would involve the reaction of 5-isopropylcyclohexane-1,3-dione with 4-bromobenzaldehyde. The reaction conditions would likely involve a base catalyst to facilitate the initial condensation.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|

| 5-Isopropylcyclohexane-1,3-dione | 4-Bromobenzaldehyde | Piperidine/Acetic Acid | Toluene | 110 (Reflux) | 4-8 |

| 5-Isopropylcyclohexane-1,3-dione | 4-Bromobenzaldehyde | L-proline | Ethanol | 25 (Room Temp) | 12-24 |

It is important to note that the synthesis of 5-aryl substituted cyclohexane-1,3-diones has also been reported, suggesting that under certain conditions, arylation can occur at the C5 position. google.com

Spectroscopic and Stereochemical Analysis of Derivatives

The structural elucidation of the synthesized derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as single-crystal X-ray diffraction for unambiguous stereochemical assignment where applicable.

Spectroscopic Analysis:

The ¹H and ¹³C NMR spectra of these derivatives provide detailed information about the molecular framework. For a derivative such as 2-(4-bromophenyl)-5-isopropylcyclohexane-1,3-dione, the ¹H NMR spectrum would be expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton), the protons on the cyclohexane (B81311) ring, and the aromatic protons of the bromophenyl group. The chemical shifts and coupling constants of the cyclohexane ring protons would be indicative of their axial or equatorial orientations.

The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons, the carbons of the cyclohexane ring, the isopropyl group, and the aromatic ring. The chemical shifts of the carbonyl carbons would be in the typical downfield region for ketones.

Infrared spectroscopy is useful for identifying the key functional groups. The spectrum of a 2-arylated-5-isopropylcyclohexane-1,3-dione would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality, typically in the range of 1650-1750 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

| Spectroscopic Technique | Expected Key Signals/Bands |

|---|---|

| ¹H NMR (CDCl₃, ppm) | δ 7.5-7.0 (m, 4H, Ar-H), 3.0-2.0 (m, protons on cyclohexane ring), 1.5-0.8 (m, isopropyl protons) |

| ¹³C NMR (CDCl₃, ppm) | δ 200-190 (C=O), 140-120 (Ar-C), 50-20 (cyclohexane and isopropyl carbons) |

| IR (KBr, cm⁻¹) | ~1720, ~1680 (C=O stretching), ~1590 (C=C aromatic stretching), ~3050 (Ar C-H stretching) |

Stereochemical Analysis: